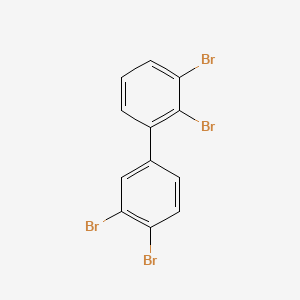

2,3,3',4'-Tetrabromobiphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

40088-45-7 |

|---|---|

Molekularformel |

C12H6Br4 |

Molekulargewicht |

469.79 g/mol |

IUPAC-Name |

1,2-dibromo-3-(3,4-dibromophenyl)benzene |

InChI |

InChI=1S/C12H6Br4/c13-9-5-4-7(6-11(9)15)8-2-1-3-10(14)12(8)16/h1-6H |

InChI-Schlüssel |

GEASNODZMCZDOU-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Br)Br)C2=CC(=C(C=C2)Br)Br |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)Br)C2=CC(=C(C=C2)Br)Br |

Andere CAS-Nummern |

945669-03-4 |

Herkunft des Produkts |

United States |

Advanced Methodological Approaches for 2,3,3 ,4 Tetrabromobiphenyl Investigations

Analytical Chemistry Techniques for Environmental Matrices

The accurate determination of 2,3,3',4'-tetrabromobiphenyl in environmental samples is predicated on a multi-step analytical process that includes meticulous sample preparation, high-resolution chromatographic separation, and sensitive spectrometric detection. Each stage is critical for achieving the low detection limits required for environmental monitoring.

Rigorous Sample Preparation and Extraction Protocols for Diverse Environmental Samples

The initial and one of the most critical stages in the analysis of this compound is its extraction from complex environmental matrices such as soil, sediment, water, and biota. The choice of extraction method is dictated by the sample type and the physicochemical properties of the analyte.

Commonly employed extraction techniques include:

Soxhlet Extraction: A classic and widely used method, Soxhlet extraction provides high extraction efficiencies for PBBs from solid matrices. researchgate.net Despite its effectiveness, it is often time-consuming and requires large volumes of organic solvents. researchgate.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to enhance the extraction efficiency, significantly reducing solvent consumption and extraction time compared to traditional methods. epa.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. bohrium.com

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a common and efficient method for concentrating this compound and removing interfering compounds. nih.gov

Following initial extraction, a cleanup step is typically necessary to remove co-extracted matrix components that can interfere with subsequent analysis. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil.

Table 1: Comparison of Extraction Methods for PBBs in Environmental Samples

| Extraction Method | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|

| Soxhlet Extraction | High recovery, well-established | Time-consuming, large solvent volume | Soil, Sediment, Biota |

| Pressurized Liquid Extraction (PLE/ASE) | Fast, low solvent consumption, automated | High initial instrument cost | Soil, Sediment, Biota |

| Microwave-Assisted Extraction (MAE) | Very fast, low solvent consumption | Requires careful optimization to avoid degradation | Soil, Sediment |

| Solid-Phase Extraction (SPE) | Efficient for aqueous samples, low solvent use | Can be prone to clogging with high particulate matter | Water |

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Congener Resolution

Due to the existence of 209 possible PBB congeners, high-resolution chromatographic separation is essential to isolate this compound from other structurally similar compounds. cp-analitika.hu

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PBBs. nih.gov High-resolution capillary columns, such as those with a DB-5ms phase, are used to separate the congeners based on their boiling points and polarity. nih.gov The mass spectrometer then identifies and quantifies the compounds based on their mass-to-charge ratio. For enhanced selectivity, high-resolution mass spectrometry (HRMS) can be employed. publications.gc.ca

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC offers superior separation power by employing two different capillary columns in series. osti.gov This technique can resolve co-eluting congeners that may interfere with quantification in traditional one-dimensional GC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for PBBs than GC-MS, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), can be used for the analysis of these compounds, especially for hydroxylated metabolites. nih.gov It offers the advantage of not requiring derivatization for some compounds. nih.gov

Spectrometric Detection and Quantification Methods for Trace Analysis

Sensitive detection is paramount for the trace-level analysis of this compound in the environment.

Mass Spectrometry (MS): When coupled with gas or liquid chromatography, MS is the gold standard for the detection and quantification of PBBs. Electron impact (EI) ionization is commonly used, and for enhanced sensitivity, electron capture negative ionization (ECNI) can be employed. copernicus.org Selected Ion Monitoring (SIM) is often used to improve sensitivity and selectivity by monitoring only the characteristic ions of the target analyte. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides very high mass accuracy, which allows for the unambiguous identification of target compounds and differentiation from isobaric interferences. waters.com This is particularly important for complex environmental samples.

Isotope Dilution Mass Spectrometry (IDMS): This is a highly accurate quantification technique that involves spiking the sample with a known amount of an isotopically labeled analog of this compound before extraction. The ratio of the native analyte to the labeled standard is then measured by MS, which corrects for any losses during sample preparation and analysis.

Implementation of Quality Assurance and Quality Control in Environmental Analytical Procedures

Robust Quality Assurance (QA) and Quality Control (QC) measures are essential to ensure the reliability and accuracy of analytical data for this compound.

Key QA/QC components include:

Method Blanks: These are analyzed with each batch of samples to assess for contamination introduced during the analytical process.

Spiked Samples (Matrix Spikes and Matrix Spike Duplicates): A known amount of the analyte is added to a sample to evaluate the method's accuracy and precision in a specific matrix.

Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of PBBs helps to validate the accuracy of the entire analytical method. nih.gov

Surrogate Standards: These are compounds chemically similar to the analyte but not expected to be present in the sample. They are added to every sample before extraction to monitor the efficiency of the sample preparation process.

Internal Standards: A known amount of a compound with similar properties to the analyte is added to the sample extract just before instrumental analysis to correct for variations in instrument response.

Table 2: Key Quality Control Parameters and Their Purpose

| QC Parameter | Purpose |

|---|---|

| Method Blank | Monitor for laboratory contamination. |

| Matrix Spike | Assess method accuracy in a specific sample matrix. |

| Matrix Spike Duplicate | Assess method precision in a specific sample matrix. |

| Certified Reference Material (CRM) | Validate the overall accuracy of the analytical method. |

| Surrogate Standard | Monitor the efficiency of sample preparation for each sample. |

| Internal Standard | Correct for variations in instrumental analysis. |

Development of Congener-Specific Analytical Standards and Procedures

The availability of pure, well-characterized analytical standards is a prerequisite for the accurate identification and quantification of this compound. While commercial standards for many PBB congeners are available, the synthesis and certification of specific congeners can be a complex process. cp-analitika.hu

The development of congener-specific methods is crucial as the toxicity and environmental behavior of PBBs can vary significantly between different congeners. cp-analitika.hu These methods rely on the chromatographic separation of individual congeners and their individual quantification using corresponding analytical standards.

Computational Chemistry and Environmental Modeling

In addition to analytical techniques, computational chemistry and environmental modeling play a vital role in understanding the properties, fate, and behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties and biological activities of chemicals based on their molecular structure. creative-biolabs.com For PBBs, QSAR models can be used to estimate properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are important for predicting their environmental fate. nih.govnih.gov These models can also help in predicting the potential toxicity of different PBB congeners. acs.org

Environmental fate models use physicochemical properties, along with environmental parameters, to predict the transport, distribution, and persistence of chemicals in the environment. sigmaaldrich.comenviresearch.com For this compound, these models can simulate its partitioning between air, water, soil, and sediment, as well as its potential for long-range transport and bioaccumulation in food chains. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure and reactivity of this compound. These computational methods can predict the most stable conformations of the molecule and provide insights into its chemical behavior, such as its susceptibility to degradation.

Conformational analysis is critical because the spatial arrangement of the phenyl rings and bromine atoms influences the molecule's physical, chemical, and toxicological properties. The rotation around the biphenyl (B1667301) linkage is a key determinant of the molecule's planarity, which in turn affects its ability to interact with biological receptors.

In terms of reactivity, DFT can be employed to predict the pathways of degradation reactions. For instance, in the context of photolytic debromination, DFT studies have shown that for some PBB congeners, the para-bromine substituent is preferentially removed under UV light. This preference is attributed to a longer carbon-bromine bond length in the excited state, lower bond dissociation energy, and a higher Mulliken charge on the para-bromine atom compared to the ortho and meta positions. nih.gov However, for more heavily brominated congeners, the debromination sequence can shift to ortho-meta-para. nih.gov Such computational predictions are invaluable for understanding the environmental degradation of this compound and identifying its potential transformation products. nih.gov

The toxicity of PBBs can also be analyzed using DFT-based global and local reactivity descriptors. researchgate.net The flexibility of the molecule, determined by the rotational energy barrier, and its electron-accepting nature are key factors in its toxicity. researchgate.net

Table 1: Predicted Reactivity Parameters for PBBs from Quantum Chemical Calculations

| Parameter | Significance in Reactivity Prediction | Predicted Trend for PBBs |

|---|---|---|

| Rotational Energy Barrier | Indicates molecular flexibility and planarity. | Lower barriers suggest greater flexibility, which can influence receptor binding. |

| Bond Dissociation Energy (C-Br) | Predicts the likelihood of debromination. | Lower energies indicate a higher probability of bromine atom removal. |

| Mulliken Charge on Bromine | Indicates the electrophilicity of the bromine atoms. | Higher positive charges can be more susceptible to nucleophilic attack. |

| Electron Affinity | Describes the ability to accept an electron. | A key descriptor for the toxic nature of PBBs. researchgate.net |

Multimedia Environmental Fate Modeling for Long-Range Transport and Distribution Dynamics

Multimedia environmental fate models are indispensable tools for simulating the long-range transport and distribution of persistent organic pollutants like this compound. nih.gov These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and use the physicochemical properties of the chemical to predict its movement and accumulation in each compartment. rsc.org

Several models, including TaPL3-2.10, ELPOS-1.1.1, Chemrange-2, and Globo-POP-1.1, have been used to assess the long-range transport potential of polybrominated compounds. nih.gov These models have demonstrated that lower-brominated congeners have a long-range transport potential comparable to that of well-known persistent organic pollutants like PCBs. nih.gov

The partitioning of this compound between different environmental media is a key factor in its long-range transport. Sorption to atmospheric aerosols is a particularly important process that influences the atmospheric transport of semivolatile organic chemicals. nih.gov

Table 2: Key Parameters for Multimedia Environmental Fate Modeling of this compound

| Parameter | Significance in Modeling | Expected Value Range for this compound |

|---|---|---|

| Vapor Pressure | Determines partitioning between the atmosphere and other compartments. | Low, characteristic of semivolatile organic compounds. |

| Octanol-Water Partition Coefficient (Kow) | Indicates lipophilicity and potential for bioaccumulation. | High, indicating a strong affinity for organic matter. |

| Octanol-Air Partition Coefficient (Koa) | Influences partitioning between air and aerosols/vegetation. | High, suggesting significant sorption to atmospheric particles. |

| Henry's Law Constant | Describes the partitioning between water and air. | Moderate, allowing for volatilization from water bodies. |

Predictive Models for Bioaccumulation and Food Web Transfer in Ecosystems

Predictive models are essential for estimating the bioaccumulation of this compound in organisms and its transfer through food webs. nih.gov These models use information on the chemical's properties and the ecological characteristics of the ecosystem to predict tissue concentrations in various species.

Bioaccumulation models can range from simple bioconcentration factor (BCF) models to more complex bioenergetics-based models that consider factors such as an organism's diet, growth rate, and metabolism. For hydrophobic compounds like this compound, the octanol-water partition coefficient (Kow) is a key parameter used for screening its bioaccumulation potential. nih.gov

Food web models simulate the transfer of contaminants from lower to higher trophic levels. sfu.ca Trophic Magnification Factors (TMFs) are often used to quantify the biomagnification potential of a chemical in a food web. researchgate.net Studies have shown that some chemicals that are not considered bioaccumulative in aquatic food webs can biomagnify in terrestrial food webs. researchgate.net

Table 3: Factors Influencing the Bioaccumulation and Food Web Transfer of this compound

| Factor | Influence on Bioaccumulation and Food Web Transfer |

|---|---|

| Lipid Content of Organisms | Higher lipid content leads to greater accumulation of lipophilic compounds. |

| Trophic Level | Concentrations tend to increase at higher trophic levels due to biomagnification. |

| Metabolic Transformation Capacity | The ability of an organism to metabolize and excrete the compound reduces its bioaccumulation. |

| Dietary Composition | The types of prey consumed determine the exposure of a predator. |

Experimental Design Frameworks for Environmental Fate Studies

Well-designed experimental studies are crucial for validating the predictions of computational models and for providing empirical data on the environmental fate of this compound. These studies should be designed to investigate key environmental processes such as degradation, partitioning, and transport.

Photodegradation Studies: The experimental design for studying the photodegradation of this compound should involve exposing the compound to environmentally relevant light sources (e.g., simulated sunlight) in various matrices such as water, soil surfaces, and air. mdpi.com Key parameters to investigate include the quantum yield of the reaction and the identification of degradation products.

Microbial Degradation Studies: To assess the microbial degradation of this compound, experiments should be conducted using microbial communities from relevant environmental compartments, such as sediment and soil. nih.govbirmingham.ac.uk These studies can be performed under both aerobic and anaerobic conditions to simulate different environmental scenarios. The experimental design should allow for the measurement of the disappearance of the parent compound and the formation of metabolites over time.

Partitioning and Transport Studies: Laboratory experiments can be designed to measure key physicochemical properties that govern the partitioning and transport of this compound, such as its solubility in water, vapor pressure, and partition coefficients (Kow, Koa). Column studies can be used to investigate its mobility in soil and sediment.

Table 4: Key Components of Experimental Designs for Environmental Fate Studies of this compound

| Type of Study | Key Experimental Variables | Measured Endpoints |

|---|---|---|

| Photodegradation | Light source and intensity, matrix (water, soil, air), presence of photosensitizers. | Degradation rate constant, half-life, identification of photoproducts. |

| Microbial Degradation | Microbial inoculum, oxygen conditions (aerobic/anaerobic), nutrient availability. | Biotransformation rate, mineralization rate, identification of metabolites. |

| Partitioning | Temperature, organic carbon content of soil/sediment, pH. | Solubility, vapor pressure, Kow, Koa, soil-water partition coefficient (Kd). |

Environmental Occurrence and Spatial Distribution of 2,3,3 ,4 Tetrabromobiphenyl

Primary Sources and Release Pathways into Aquatic and Terrestrial Environments

The environmental occurrence of 2,3,3',4'-Tetrabromobiphenyl is intrinsically linked to the production and use of commercial PBB flame retardants. These industrial activities, along with accidental releases and thermal degradation processes, have contributed to its presence in various environmental compartments.

Industrial Emissions and Legacy Contamination from Manufacturing and Use

Commercial PBB products, notably those marketed under the trade name FireMaster®, were complex mixtures of different PBB congeners. Analysis of the FireMaster® BP-6 mixture has revealed the presence of various tetrabromobiphenyl isomers, including this compound. Although the production of PBBs in the United States ceased in 1979, legacy contamination from manufacturing facilities and the disposal of products containing these flame retardants remain a significant source of environmental input.

Industrial emissions during the manufacturing process could have released this compound directly into the atmosphere, water, and soil. Furthermore, the widespread use of PBBs in consumer products such as plastics for electronics and textiles has created a long-term reservoir of this compound in the anthroposphere. The eventual disposal of these products in landfills can lead to the slow leaching of this compound into the surrounding environment.

A significant portion of the environmental burden of PBBs, including the this compound congener, originates from historical industrial activities. One of the most well-documented cases of PBB contamination occurred in Michigan, where the accidental introduction of FireMaster® into livestock feed led to widespread environmental dispersal.

Accidental Release Episodes and their Environmental Footprint

The most substantial accidental release of PBBs in the United States occurred in Michigan in 1973, when a PBB mixture, FireMaster®, was mistakenly mixed with cattle feed. This incident resulted in the contamination of meat, dairy products, and eggs, leading to extensive environmental contamination of farms and surrounding areas. Given that this compound was a component of the FireMaster® mixture, this event represents a major pathway for its release into the terrestrial environment.

The environmental footprint of this accidental release is long-lasting, with PBBs, including presumably this compound, persisting in the soil of affected farms for decades. The disposal of contaminated animal carcasses and agricultural products further contributed to the dissemination of this compound in the environment.

Formation during Thermal Processes and Incineration

The thermal degradation of materials containing PBBs, such as through incineration of waste or accidental fires involving PBB-laden products, can lead to the formation of various brominated compounds. While the primary concern during such events is often the formation of polybrominated dibenzofurans (PBDFs) and dibenzo-p-dioxins (PBDDs), there is also the potential for the alteration of the original PBB congener profile. It is plausible that the thermal decomposition of higher brominated PBBs could result in the formation of lower brominated congeners like this compound through debromination reactions. However, specific studies confirming the significant formation of this particular isomer through thermal processes are limited.

Distribution Across Environmental Compartments

Once released into the environment, this compound, like other persistent organic pollutants (POPs), undergoes partitioning between different environmental media, including air, water, soil, and sediment. Its physicochemical properties, such as its low water solubility and high lipophilicity, govern its distribution and potential for long-range transport.

Atmospheric Transport and Deposition Dynamics, including Long-Range Transport Potential

Due to their semi-volatile nature, PBBs can be subject to atmospheric transport, allowing for their distribution far from their original sources. While specific data on the atmospheric concentrations and deposition of this compound are scarce, the general behavior of PBBs suggests that this congener can be transported over long distances adsorbed to atmospheric particles.

The long-range transport potential of PBBs is a significant concern, as it can lead to the contamination of remote ecosystems. Modeling studies on other PBB congeners have indicated that their persistence in the atmosphere allows for transport on a continental and even global scale. Deposition of these airborne particles, through both wet (precipitation) and dry processes, results in the contamination of terrestrial and aquatic environments far from industrial or agricultural sources.

Aquatic System Partitioning (Water Column and Sediments)

In aquatic environments, the hydrophobic nature of this compound dictates its partitioning behavior. Due to its low water solubility, this compound has a strong tendency to adsorb to suspended particulate matter and organic matter in the water column. Consequently, it is expected to be found in low concentrations in the dissolved phase of water and at significantly higher concentrations in bottom sediments.

Below is a table summarizing the concentrations of this compound found in various environmental matrices, based on available research data.

| Environmental Matrix | Location | Concentration Range |

| Soil | Michigan Farms (USA) | Not explicitly quantified for this isomer, but part of the PBB contamination. |

| Sediment | Not available | Data not available for this specific isomer. |

| Water | Not available | Data not available for this specific isomer. |

| Air | Not available | Data not available for this specific isomer. |

Table 1: Reported Environmental Concentrations of this compound

Terrestrial Soil Contamination Profiles and Sorption Characteristics

The presence of this compound, a congener of polybrominated biphenyls (PBBs), in terrestrial soil is predominantly linked to historical industrial activities and accidental contamination events. The most well-documented instance of widespread PBB soil contamination occurred in Michigan, USA, in the 1970s, when a PBB-based flame retardant was accidentally mixed with livestock feed. nih.govmichigan.govumich.edu This event led to the contamination of agricultural lands through the application of manure from affected animals.

Research conducted on soils from fields that received manure from contaminated dairy herds provides the primary data for understanding the contamination profiles of PBBs. Soil samples from 28 such fields in Michigan showed a wide range of PBB concentrations. While some fields had no detectable levels, others exhibited significant contamination. nih.gov

Table 1: Concentration Ranges of PBBs in Contaminated Michigan Farm Soils

| Number of Fields Surveyed | Concentration Range (ppb, ng/g) |

|---|---|

| 2 | Not Detectable |

| 15 | 0.0 to 8.0 |

| 6 | 14 to 102 |

| 5 | 153 to 371 |

Data sourced from a study of 28 fields in Michigan that received manure from contaminated dairy herds. nih.gov

Follow-up studies have shown that PBBs are highly persistent in the soil environment, with little evidence of significant degradation observed even a year after incubation in soil. nih.gov This persistence contributes to the long-term contamination profile of affected sites.

Sorption Characteristics

Specific experimental studies detailing the sorption characteristics of this compound in soil are not widely available. However, based on its chemical structure as a hydrophobic, non-polar organic compound, its behavior can be inferred from studies on similar chemicals like other PBBs, tetrabromobisphenol A (TBBPA), and 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). mdpi.comnih.govnih.gov

The primary mechanism governing the sorption of such compounds in soil is partitioning into soil organic matter (SOM). mdpi.comnih.gov Due to its low aqueous solubility and high hydrophobicity, this compound is expected to bind strongly to the organic fraction of soil. This process reduces its mobility and bioavailability in the terrestrial environment. Factors influencing the degree of sorption include:

Soil Organic Matter (SOM) Content: Higher SOM content leads to stronger sorption and less mobility. Studies on TBBPA have shown that SOM can contribute to about 90% of the sorption in soils. nih.gov

Soil pH: For compounds that can ionize, pH is a critical factor. mdpi.comnih.gov However, for a neutral molecule like this compound, the effect of pH is expected to be minimal.

Clay Mineral Content: Clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter for highly hydrophobic compounds.

The strong binding of PBBs to soil particles is a key characteristic of their environmental fate. This high sorption affinity means the compound is less likely to leach into groundwater but will persist in the upper soil layers, acting as a long-term reservoir of contamination.

Global and Regional Environmental Monitoring Programs and Observed Concentrations in Environmental Media

Comprehensive global and regional environmental monitoring programs specifically targeting this compound are currently limited. Much of the focus of contemporary monitoring for brominated flame retardants has shifted towards polybrominated diphenyl ethers (PBDEs), which have seen more widespread use in recent decades. jst.go.jpacs.orgnih.gov Consequently, most available data on PBB concentrations in the environment are historical, largely stemming from the aforementioned contamination event in Michigan.

The Michigan Department of Health and Human Services (formerly the Michigan Department of Public Health) responded to the 1970s incident by establishing a long-term health study and registry, now known as the Michigan PBB Cohort. nih.govmichigan.gov While primarily a human health monitoring effort, associated environmental investigations provided the most detailed picture of PBB concentrations in an affected region.

Observed Concentrations in Environmental Media

Soil: As detailed in the previous section, agricultural soils in Michigan contaminated via manure showed PBB concentrations ranging from non-detectable to 371 ppb. nih.gov These historical findings represent the most significant data set for PBBs in terrestrial environments.

Biota: Following the contamination event, PBBs entered the food chain. michigan.gov This led to the destruction of approximately 30,000 cattle, 1.5 million chickens, and 5 million eggs. nih.govmichigan.gov Monitoring of human populations revealed measurable PBB levels in blood serum. In 1978, the median measurable level for Michigan residents was 0.6 ppb. michigan.gov

Air, Water, and Sediment: Specific, recent, and widespread monitoring data for this compound in air, water, and sediment are scarce in the available scientific literature. Its low volatility and strong sorption to soil and sediment suggest that concentrations in air and water would generally be very low, except in heavily contaminated areas. PBBs' solubility in water is markedly influenced by the water's composition. nih.gov

Regulatory frameworks provide another form of monitoring and control. For instance, the European Union's Restriction of Hazardous Substances (RoHS) Directive restricts the use of PBBs in electrical and electronic equipment to a maximum concentration of 0.1% by weight in homogeneous materials. wikipedia.org This regulation aims to prevent new contamination from electronic waste.

While programs like the International Pellet Watch conduct global monitoring of persistent organic pollutants (POPs) using plastic resin pellets, their primary focus has been on compounds like PCBs and PBDEs, further highlighting the data gap for PBBs. jst.go.jp

Table 2: Summary of Environmental Monitoring and Observed PBB Concentrations

| Environmental Medium | Monitoring Context/Program | Observed Concentration Range | Geographic Focus |

|---|---|---|---|

| Terrestrial Soil | Post-Contamination Event Surveys (1970s) | Not Detectable to 371 ppb | Michigan, USA nih.gov |

| Human Serum | Michigan PBB Registry (1978) | Median of 0.6 ppb | Michigan, USA michigan.gov |

| Air, Water, Sediment | General Environmental Monitoring | Data not widely available; concentrations expected to be low | Global |

| Electronic Equipment | EU RoHS Directive | Restricted to <0.1% by weight | European Union wikipedia.org |

Environmental Fate and Transformation Mechanisms of 2,3,3 ,4 Tetrabromobiphenyl

Abiotic Transformation Processes

The abiotic transformation of 2,3,3',4'-tetrabromobiphenyl in the environment is primarily governed by photolytic degradation, chemical stability, and sorption-desorption dynamics. These processes collectively determine its persistence, mobility, and bioavailability.

Photolytic Degradation Pathways and Reaction Kinetics in Diverse Media

Polybrominated biphenyls (PBBs) undergo photolytic degradation when exposed to ultraviolet (UV) radiation. inchem.org This process involves the breakdown of the molecule, primarily through reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. cdc.gov The rate and extent of this degradation are influenced by the medium in which it occurs.

In proton-donating solvents like methanol (B129727), PBBs have been shown to photodegrade by reduction, leading to the formation of lower brominated biphenyls. cdc.gov For instance, the irradiation of hexabromobiphenyl in methanol resulted in the production of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov While early studies suggested that photolysis in aqueous solutions might lead to the formation of phenolic compounds through photohydroxylation, later research on various PBB congeners in acetonitrile-water solutions indicated that debromination is the primary reaction pathway, with no evidence of hydroxylated products. cdc.gov

The photolytic degradation of PBBs is considered a significant transformation process in the environment, although its rate can be very slow, especially in soil where light penetration is limited to the surface layer. cdc.gov Field observations have shown that while PBBs are persistent, their congener composition can change over time, indicating partial degradation. inchem.org

Identification of Photodegradation Products, including Lower Brominated Biphenyls

The primary products of the photolytic degradation of PBBs are lower brominated biphenyls. cdc.gov This occurs through a stepwise loss of bromine atoms. cdc.gov Studies on the photolysis of various PBB congeners and commercial mixtures like FireMaster BP-6 have consistently identified debromination as the main degradation pathway. cdc.gov For example, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), a major component of FireMaster, is expected to produce 2,3',4,4',5-pentabromobiphenyl and subsequently 3,3',4,4'-tetrabromobiphenyl. cdc.gov

While debromination is the principal reaction, the specific positions from which bromine atoms are removed can vary. Some studies have indicated a preferential loss from ortho and para positions. cdc.gov However, for complex mixtures like FireMaster BP-6, reductive debromination of ortho substituents is not the predominant pathway. cdc.gov In addition to lower brominated biphenyls, one early study tentatively identified dimethoxy tetrabromobiphenyl as a photolysis product of FireMaster BP-6, but this was not confirmed in later work. cdc.gov

Chemical Stability and Potential for Other Abiotic Transformations in Environmental Media

This compound, like other PBBs, is a chemically stable compound. inchem.org Due to the absence of hydrolyzable functional groups, PBBs are not expected to undergo abiotic hydrolysis under typical environmental conditions. cdc.gov Therefore, aside from photolysis, other abiotic chemical reactions are considered unlikely to contribute significantly to their degradation in the environment. inchem.orgpops.int This inherent stability contributes to their persistence in various environmental compartments. inchem.org

Sorption-Desorption Dynamics in Environmental Matrices and Bioavailability Implications

The fate and transport of this compound in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. PBBs, being hydrophobic, tend to adsorb strongly to soil and sediment particles, particularly those with high organic carbon content. cdc.govcdc.gov This strong adsorption limits their mobility in the environment, reducing their potential for leaching into groundwater. cdc.gov

The sorption process is often characterized by a fast initial phase followed by a slower phase. mdpi.com Desorption can exhibit hysteresis, meaning that the compound is not as easily released from the soil or sediment as it is adsorbed. nih.gov The bioavailability of PBBs, including this compound, is consequently reduced due to this strong sorption. cdc.gov A significant portion of the PBBs present in soil and sediment may not be available for uptake by organisms. cdc.gov This has important implications for their potential to enter the food chain and cause toxic effects.

Biotic Transformation and Biotransformation in Environmental Organisms

The biotic transformation of this compound is primarily driven by microbial activity in anaerobic environments, leading to its gradual breakdown.

Microbial Degradation and Debromination Studies in Sediments and Soils (Aerobic and Anaerobic Conditions)

While higher brominated biphenyls are generally resistant to aerobic biodegradation in water and sediment, anaerobic microorganisms have demonstrated the ability to biodegrade these compounds. cdc.gov Studies conducted on river sediments have shown that anaerobic bacteria can debrominate higher substituted PBBs, including those found in commercial mixtures like FireMaster. cdc.gov This biodegradation process involves the removal of bromine atoms, primarily from the meta and para positions, with no observed removal of ortho-bromines. cdc.gov

In anaerobic sediment slurries, the reductive debromination of PBBs can be a significant degradation pathway. hnu.edu.cn The rate of this process can be influenced by various factors. For instance, the presence of certain bacteria, such as those from the genera Dehalobacter, Dehalococcoides, Dehalogenimonas, and Desulfitobacterium, has been associated with debromination. nih.gov

Under aerobic conditions, the degradation of PBBs is generally much slower. hnu.edu.cn While some studies have isolated aerobic bacteria capable of degrading lower brominated biphenyls, the degradation of more highly brominated congeners like tetrabromobiphenyls is often limited. hnu.edu.cnresearchgate.net The larger size, higher hydrophobicity, and lower bioavailability of these compounds are likely contributing factors to their resistance to aerobic microbial attack. hnu.edu.cn

Biotransformation Pathways in Aquatic and Terrestrial Biota (Non-Human Metabolic Studies)

The biotransformation of this compound, a specific congener of polybrominated biphenyls (PBBs), is a critical aspect of its environmental fate. In both aquatic and terrestrial organisms, the metabolism of PBBs, including tetrabromobiphenyls, is generally slow, leading to their persistence and bioaccumulation. inchem.orgpops.int However, when biotransformation does occur, it primarily involves hydroxylation and, to a lesser extent, debromination. inchem.orginchem.org

In aquatic environments, fish can absorb PBBs from the water. sci-hub.se Once absorbed, these compounds can undergo metabolic transformations. Studies have shown that fish can metabolize PBBs, resulting in the formation of hydroxylated derivatives. inchem.orgsci-hub.se The process of hydroxylation likely occurs through arene oxide intermediates or direct hydroxylation. inchem.org There is also evidence of partial debromination of PBBs in fish, leading to the formation of lower-brominated biphenyls. inchem.orgsci-hub.se For instance, the congener pattern found in fish samples often differs from that of commercial PBB mixtures, suggesting that metabolic processes like debromination are taking place. inchem.org

Terrestrial animals also exhibit biotransformation pathways for PBBs. In various mammalian species, including rats, pigs, and cows, the primary route of metabolism is hydroxylation. inchem.org These hydroxylated metabolites are then primarily eliminated through the feces. inchem.org The rate of elimination is generally slow, contributing to the long-term retention of these compounds in the body. inchem.org For example, in rats, the half-life of 2,2',4,4',5,5'-hexabromobiphenyl in body fat was calculated to be approximately 69 weeks. inchem.org

The specific biotransformation pathways can be influenced by the degree and position of bromine substitution on the biphenyl rings. inchem.org In vitro studies using rat liver microsomes have demonstrated that PBBs with adjacent non-brominated carbon atoms in specific positions are more susceptible to metabolism. inchem.org

Table 1: Summary of Biotransformation Pathways of PBBs in Biota

| Organism Group | Primary Transformation Pathway | Key Metabolites | References |

| Aquatic Biota (Fish) | Hydroxylation, Partial Debromination | Hydroxylated PBBs, Lower-brominated biphenyls | inchem.orginchem.orgsci-hub.se |

| Terrestrial Biota (Mammals) | Hydroxylation | Hydroxylated PBBs | inchem.org |

Comparative Degradation Rates of Different Tetrabromobiphenyl Isomers in Environmental Contexts

The degradation rates of tetrabromobiphenyl isomers in the environment are influenced by various factors, including the specific isomer, environmental compartment, and the presence of degrading agents like microorganisms and ultraviolet (UV) light. Generally, PBBs are persistent, but their degradation does occur, primarily through photolysis and, to a lesser extent, microbial action. inchem.orginchem.org

Photodegradation appears to be a significant transformation process for PBBs. cdc.gov Under laboratory conditions, PBBs are readily degraded by UV radiation. inchem.orginchem.org The irradiation of commercial PBB mixtures has been shown to decrease the concentrations of more highly substituted congeners, leading to the formation of less brominated compounds. inchem.orginchem.org For example, the photolysis of 2,2',4,4',5,5'-hexabromobiphenyl can produce pentabromobiphenyls and subsequently tetrabromobiphenyls. cdc.gov While the exact rates in the environment are not well-defined, field observations suggest that PBBs can persist or undergo partial degradation to less brominated forms. inchem.orginchem.org

Microbial degradation of PBBs is generally considered to be a slow process. inchem.orginchem.org However, under anaerobic conditions, microorganisms in sediments have been shown to biodegrade higher substituted PBBs through reductive debromination, particularly at the meta and para positions. cdc.gov The degradation rates of monochlorinated biphenyls, which are structurally similar, were found to be in the range of 1.4 to 4.2 µg/ml per day by certain bacterial strains. inchem.org

The persistence of PBBs can vary between different isomers. Bioaccumulation studies suggest that the potential for accumulation increases with the degree of bromination up to at least tetrabromobiphenyls. inchem.org This implies that lower brominated isomers might be more readily degraded or have different partitioning behaviors in the environment.

Table 2: Factors Influencing Degradation of Tetrabromobiphenyl Isomers

| Degradation Process | Key Factors | Outcome | References |

| Photodegradation | UV radiation | Formation of lower brominated biphenyls | inchem.orginchem.orgcdc.gov |

| Microbial Degradation | Anaerobic conditions, Microbial species | Slow reductive debromination | inchem.orginchem.orgcdc.gov |

| Isomer Structure | Degree and position of bromination | Influences bioaccumulation and degradation potential | inchem.org |

Lack of Recorded Uptake or Degradation by Plants

Current scientific literature indicates a lack of significant uptake or degradation of polybrominated biphenyls (PBBs), including this compound, by plants. inchem.orginchem.orgsci-hub.se Studies conducted on various plant species have consistently shown that PBBs present in the soil are not readily absorbed by plant roots and translocated to the aerial parts of the plant.

For instance, research on orchard grass and carrots grown in PBB-contaminated soil demonstrated no detectable uptake in the grass and only minor uptake in the carrot roots. cdc.gov This suggests that the transport of PBBs from soil to plants via translocation is insignificant. cdc.gov Similarly, soil incubation studies with radiolabeled hexa- and heptabromobiphenyl isomers showed that less than 0.2% of the radioactivity was volatilized, and analysis of soil extracts revealed no evidence of PBB intermediates, further supporting the lack of plant-mediated degradation. nih.gov

The high hydrophobicity and strong adsorption of PBBs to soil particles are likely the primary reasons for their limited bioavailability to plants. cdc.govnih.gov These properties cause the compounds to remain tightly bound to the soil matrix, preventing their uptake by plant root systems. While some studies have investigated the potential for combined soil amendments, such as biochar and compost, to reduce the bioavailability and plant uptake of certain brominated flame retardants, the general consensus for PBBs remains that plant uptake and degradation are not significant environmental fate pathways. nih.gov

Persistence Assessment and Environmental Half-Life Determinations in Different Compartments

Polybrominated biphenyls, including this compound, are recognized for their high persistence in the environment. inchem.orgpops.intinchem.org Their chemical stability and resistance to degradation contribute to long environmental half-lives in various compartments such as soil, sediment, water, and air.

Soil and Sediment: PBBs are strongly adsorbed by soil and sediment particles, which limits their mobility and contributes to their persistence. cdc.govpops.int Field studies of soil from a former PBB manufacturing site showed that PBBs were still present several years after production ceased, although the congener composition had changed, indicating some partial degradation. inchem.orgwho.int In laboratory investigations, PBB mixtures have been found to be quite resistant to microbial degradation. inchem.orgpops.int The half-life of PBBs in soil and sediment is estimated to be greater than 6 months. pops.intpops.int Under anaerobic conditions in river sediments, some biodegradation of higher substituted PBBs to lower brominated products has been observed. pops.int

Air: In the atmosphere, PBBs can exist in both the vapor phase and adsorbed to particulate matter. The estimated half-lives of hexabromobiphenyl and decabromobiphenyl (B1669990) due to reaction with hydroxyl radicals are 182 and 2,448 days, respectively. cdc.gov For particle-adsorbed PBBs, the atmospheric half-life may be even longer. cdc.gov The estimated half-lives for some PBDE congeners in air are between 10 and 20 days. pops.int

Table 3: Estimated Environmental Half-Lives of PBBs and Related Compounds

| Environmental Compartment | Estimated Half-Life | Key Processes | References |

| Soil | > 6 months | Strong adsorption, Slow microbial degradation | pops.intpops.int |

| Sediment | > 6 months | Strong adsorption, Anaerobic biodegradation | pops.intpops.int |

| Water | ~150 days (for similar compounds) | Partitioning to sediment, Photolysis | cdc.govpops.int |

| Air | 182 - 2,448 days (for specific congeners) | Reaction with OH radicals, Particulate deposition | cdc.gov |

Isomeric Specificity and Congener Analysis in Tetrabromobiphenyl Research

The Importance of Congener-Specific Investigations for Comprehensive Environmental Understanding

A comprehensive understanding of the environmental impact of tetrabromobiphenyls cannot be achieved by treating them as a single entity. The 42 possible congeners of tetrabromobiphenyl exhibit a wide range of physicochemical properties and toxicological effects, underscoring the critical need for congener-specific research. inchem.org Analyzing commercial polybrominated biphenyl (B1667301) (PBB) mixtures or "total PBBs" can be misleading, as the toxicity and environmental fate are dictated by the specific composition of the congeners present. epa.gov

The toxicity of PBB congeners is closely linked to their molecular structure, particularly the substitution pattern of bromine atoms on the biphenyl rings. nih.gov For instance, studies on polychlorinated biphenyls (PCBs), which are structurally analogous to PBBs, have shown that congeners with a planar configuration (lacking ortho-substituents) can exhibit "dioxin-like" toxicity by binding to the aryl hydrocarbon receptor (AhR). nih.govnih.gov In contrast, non-planar congeners (with ortho-substituents) can have different mechanisms of toxicity. nih.gov Therefore, a congener-specific approach is essential for accurate risk assessment. epa.gov

Different tetrabromobiphenyl isomers will behave differently in the environment. Their partitioning between air, water, soil, and biota, as well as their potential for bioaccumulation and long-range transport, are all dependent on their individual chemical properties. By focusing on specific congeners like 2,3,3',4'-Tetrabromobiphenyl, researchers can develop a more accurate picture of its environmental distribution and potential for exposure.

Pathways for the Formation of this compound as a Degradation Product of Higher Brominated Biphenyls

This compound is not a primary component of commercial PBB mixtures but can be formed in the environment through the degradation of more highly brominated biphenyls. The primary mechanisms for this transformation are photolytic and microbial debromination.

Photolytic Degradation: Higher brominated PBBs, such as hexa- and heptabromobiphenyls, are susceptible to photodegradation when exposed to sunlight. nih.gov This process involves the cleavage of carbon-bromine bonds, leading to the formation of lower brominated congeners. nih.gov The specific isomers formed depend on the structure of the parent compound and the environmental conditions. While direct experimental evidence detailing the precise yield of this compound from specific higher brominated congeners is limited in the reviewed literature, the general pathway of reductive debromination is well-established for PBBs and the analogous polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.net

Microbial Degradation: Anaerobic microorganisms have been shown to be capable of reductively debrominating higher brominated biphenyls. nsf.gov This process serves as a form of respiration for certain bacteria, where they use the brominated compounds as electron acceptors. While much of the research has focused on PBDEs, the principles are applicable to PBBs due to their structural similarity. These microbial processes contribute to the transformation of PBB mixtures in sediments and other anaerobic environments, potentially leading to the formation of various tetrabromobiphenyl isomers, including this compound.

The table below summarizes the potential precursor congeners and the degradation pathways leading to the formation of tetrabromobiphenyls.

| Precursor Congener Class | Degradation Pathway | Potential Product |

|---|---|---|

| Hexabromobiphenyls | Photolytic Debromination | Tetrabromobiphenyls (including this compound) |

| Heptabromobiphenyls | Photolytic Debromination | Tetrabromobiphenyls (including this compound) |

| Higher Brominated Biphenyls | Microbial Reductive Debromination | Tetrabromobiphenyls (including this compound) |

Challenges and Methodologies for the Identification and Quantification of Tetrabromobiphenyl Isomers in Complex Environmental Samples

The accurate identification and quantification of this compound in environmental samples present significant analytical challenges, primarily due to the complexity of the matrices and the presence of numerous co-eluting isomers.

Challenges:

Co-elution: A major hurdle in the analysis of tetrabromobiphenyls is the co-elution of different isomers during chromatographic separation. epa.gov With 42 possible congeners, many have very similar retention times on standard gas chromatography (GC) columns, making their individual quantification difficult. cdc.govaxionlabs.comyoutube.com This can lead to inaccurate measurements and misinterpretation of the toxicological significance of the sample. epa.gov

Matrix Interferences: Environmental samples such as sediment, soil, and biological tissues contain a multitude of other compounds that can interfere with the analysis. pragolab.czthermofisher.com These matrix effects can suppress or enhance the instrument's response to the target analyte, leading to inaccurate quantification. hpst.cz

Low Concentrations: The concentration of individual PBB congeners in the environment is often very low, requiring highly sensitive analytical methods for their detection and quantification. nih.govescholarship.org

Methodologies:

To overcome these challenges, a combination of sophisticated extraction, cleanup, and instrumental analysis techniques is employed.

Extraction and Cleanup: The initial step involves extracting the PBBs from the sample matrix using techniques like solvent extraction. This is followed by a cleanup procedure to remove interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for the identification and quantification of PBB congeners is gas chromatography coupled with mass spectrometry (GC-MS). nih.govescholarship.org High-resolution capillary GC columns are used to achieve the best possible separation of the isomers. cdc.gov

Advanced Techniques: To address the issue of co-elution, more advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) are increasingly being used. gcms.cz These methods provide enhanced separation power and selectivity, allowing for the resolution of closely eluting congeners. Isotope-dilution mass spectrometry is also a valuable tool for improving the accuracy and precision of quantification. nih.gov

The following table provides an overview of the analytical methods and their typical limits of detection for PBB congeners.

| Analytical Method | Typical Limit of Detection (LOD) | Key Advantages |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | low pg/g | Good sensitivity and selectivity |

| High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) | fg/g to low pg/g | Excellent sensitivity and selectivity |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | low pg/g | High selectivity, reduced matrix interference |

| Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) | Variable, depends on detector | Superior separation of complex mixtures |

Ecological Accumulation and Trophic Transfer of 2,3,3 ,4 Tetrabromobiphenyl

Bioaccumulation Dynamics in Aquatic Organisms (e.g., Fish, Invertebrates)

Polybrominated biphenyls (PBBs), including 2,3,3',4'-tetrabromobiphenyl, are lipophilic, meaning they readily dissolve in fats and lipids. This characteristic drives their accumulation in the fatty tissues of aquatic organisms. Once these persistent compounds are released into aquatic environments, they are readily taken up by a wide range of organisms.

Research has shown a significant tendency for PBBs to bioaccumulate in aquatic life. For instance, fathead minnows exposed to water with PBB concentrations below 0.1 μg/l were found to concentrate these chemicals in their bodies by more than 10,000 times within a two-week period. pops.int The degree of bioaccumulation can be influenced by the level of bromine substitution on the biphenyl (B1667301) structure. Studies on PBB congeners have indicated that bioaccumulation tends to increase with the degree of bromination, at least up to the tetrabromobiphenyls. inchem.org

Bioconcentration factors (BCFs), which quantify the accumulation of a chemical in an organism from water, vary among different PBB congeners and aquatic species. For example, studies have reported a wide range of BCF values for various PBBs in fish. While hexabromobiphenyl has shown BCFs in the thousands in fathead minnows, other congeners exhibit different accumulation potentials. cdc.gov For instance, the lipid weight-based BCF for 2,2',5,5'-tetrabromobiphenyl (B1214240) in guppies was determined to be 1,440,000. cdc.gov Conversely, BCF values for some tetrabromobiphenyls and higher brominated congeners have been observed to decrease with increasing bromination. cdc.gov

A study on juvenile Atlantic salmon provided specific whole-body BCF values for several PBB congeners, as detailed in the table below. cdc.gov

| PBB Congener | Whole Body BCF in Juvenile Atlantic Salmon |

| 2,2',4,5'-Tetrabromobiphenyl | 314 |

| 2,3',4',5-Tetrabromobiphenyl | 111 |

| 3,4-Dibromobiphenyl | 63 |

| 2,5,4'-Tribromobiphenyl | 425 |

| 2,4-Dibromobiphenyl | 1,343 |

| 2,6-Dibromobiphenyl | 1,267 |

| Hexabromobiphenyl (unspecified congener) | 2–48 |

| Octabromobiphenyl | 0.02 |

Data sourced from Zitko (1979) and Zitko and Hutzinger (1976) cdc.gov

In addition to fish, PBBs also accumulate in marine mammals. A novel compound, 2,2'-dimethoxy-3,3',5,5'-tetrabromobiphenyl, was identified in several marine mammal species off the coast of Japan, with concentrations ranging from 12 to 800 ng/g lipid. nih.gov This particular compound was one of the most abundant among those analyzed, which also included polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDD). nih.gov

Bioaccumulation in Terrestrial Organisms and Soil Food Webs

The accumulation of PBBs is not limited to aquatic environments. In terrestrial ecosystems, these compounds can contaminate soil, primarily through the disposal of contaminated animal manure. cdc.gov Due to their strong adsorption to soil materials, PBBs are not very mobile in soil, leading to their persistence in this matrix. cdc.gov

From the soil, PBBs can enter the terrestrial food web. Bioaccumulation in terrestrial animals, including both birds and mammals, has been documented through field observations and controlled studies. inchem.org The accumulation in body fat is generally dependent on the dosage and the duration of exposure. inchem.org Similar to aquatic organisms, the bioaccumulation of individual PBB congeners in terrestrial animals has been found to increase with the degree of bromination up to at least the tetrabromobiphenyls. inchem.org

The Michigan PBB incident, where a commercial PBB mixture was accidentally mixed into cattle feed, provided significant insight into terrestrial bioaccumulation. cdc.gov Soil on farms that received contaminated manure contained PBB levels as high as 300 μg/kg, while cattle-exercise lots had concentrations up to 1,000–2,000 μg/kg. cdc.gov This contamination led to widespread PBB accumulation in farm animals.

Biomagnification Across Trophic Levels within Ecosystems

A critical aspect of the ecological impact of this compound and other PBBs is their ability to biomagnify. Biomagnification is the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. Because PBBs are persistent and lipophilic, they are not easily broken down or excreted, leading to their accumulation in the tissues of organisms. When these organisms are consumed by predators, the PBBs are transferred and accumulate at even higher concentrations.

This process poses a significant threat to organisms at the top of the food web. inchem.org Evidence from aquatic ecosystems demonstrates that PBBs biomagnify, with measured biomagnification factors in the aquatic food chain exceeding 100 for hexabromobiphenyl. pops.int The ingestion of contaminated fish is a primary pathway for the transfer of PBBs to mammals and birds that prey on them. inchem.org

Studies have shown that the congener pattern of PBBs found in fish can differ from that in commercial products, suggesting that some transformation or selective accumulation may occur in the environment. inchem.org For example, some researchers have proposed that the photolytic debromination of more highly brominated PBBs could be a source of the congeners found in fish, although this has not been definitively confirmed. inchem.org

The biomagnification potential of PBBs is comparable to that of polychlorinated biphenyls (PCBs), another class of persistent organic pollutants known for their significant bioaccumulation and biomagnification properties. pops.int

Maternal Transfer and Early Life Stage Exposure in Wildlife Populations

PBBs can be transferred from a mother to her offspring, leading to exposure during critical early life stages. In mammals, this transfer occurs both transplacentally during gestation and through lactation. inchem.orgacs.org This maternal offloading is a significant route of exposure for newborn and young animals, potentially impacting their development. acs.org

Studies on rats have shown that the administration of PBBs to one generation can result in detectable residues in subsequent generations, highlighting the long-term persistence and transfer of these compounds. inchem.org In avian species, the maternal body burden of PBBs also affects their eggs. inchem.org

The concern about early life stage exposure is heightened by the knowledge that these compounds can cross the placental barrier and are extensively passed into breast milk. semanticscholar.org This can lead to the presence of PBBs in the developing fetus and newborn, potentially causing adverse health effects. semanticscholar.org

Future Research Trajectories and Emerging Challenges in 2,3,3 ,4 Tetrabromobiphenyl Studies

Development and Application of Novel Remediation and Decontamination Technologies for Environmental Contamination

The persistent nature of 2,3,3',4'-Tetrabromobiphenyl and other PBBs in soil and water necessitates the development of innovative and effective cleanup technologies. mdpi.comethernet.edu.et Current research is exploring a range of physical, chemical, and biological methods to address this challenge. ethernet.edu.et

One promising avenue is the use of advanced oxidation processes. For instance, the activation of persulfate by sulfidated nano zero-valent iron has shown high efficiency in degrading another tetrabrominated diphenyl ether, BDE-47, in soil. nih.gov This suggests that similar approaches could be adapted for PBB-49. Another area of investigation is electrochemical reduction, which has been studied for the degradation of BDE-47 using palladium-coated metal foam electrodes. mdpi.com

Biological approaches, or bioremediation, also hold significant potential. This can involve enhancing the natural attenuation processes by introducing specific chemicals to stimulate microbial activity. researchgate.net Research has shown that anaerobic microorganisms can reductively debrominate higher brominated PBBs, like PBB-153, into tetrabromobiphenyls, including PBB-49. mdpi.com Understanding and optimizing the conditions for these microbial processes is a key research goal. Furthermore, phytoremediation, the use of plants to remove or degrade contaminants, is being explored for metal-contaminated soils and could be investigated for its applicability to PBBs. cluin.org

The table below summarizes some emerging remediation technologies being investigated for brominated flame retardants, which could be relevant for PBB-49.

| Remediation Technology | Description | Potential Applicability to this compound |

| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive radicals to break down organic pollutants. | High potential for degradation in soil and water. |

| Electrochemical Reduction | Uses an electric current to drive the chemical reduction and dehalogenation of contaminants. | Promising for treating contaminated water and soil. |

| Bioremediation (Enhanced Natural Attenuation) | Stimulates the activity of naturally occurring microorganisms to degrade pollutants. | Applicable for in-situ treatment of contaminated sites. |

| Phytoremediation | Utilizes plants to absorb, accumulate, or degrade contaminants from soil and water. | Potential for low-cost, large-scale remediation, but requires further research for PBBs. |

Refinement of Environmental Monitoring Strategies and Long-Term Trend Analysis of PBBs

Effective management of PBB contamination relies on robust and refined environmental monitoring strategies. food-safety.comgmpsop.com A crucial aspect is the ability to track and trend data over time to understand the long-term behavior of these contaminants and the effectiveness of any interventions. pmeasuring.comrapidmicrobiology.com

Future monitoring programs should focus on several key areas:

Standardized Data Collection: Implementing standardized protocols for sample collection, analysis, and data reporting is essential for comparing results across different studies and locations. food-safety.com This includes detailed documentation of sampling sites, times, and analytical methods. gmpsop.com

Frequency and Scope: The frequency of monitoring should be sufficient to detect changes in contaminant levels in a timely manner, while also capturing potential seasonal variations. gmpsop.com Monitoring should encompass various environmental compartments, including air, water, soil, sediment, and biota. inchem.org

Congener-Specific Analysis: Given that the toxicity and environmental fate of PBBs vary between different congeners, it is crucial to move beyond total PBB measurements and focus on congener-specific analysis, including for this compound. cdc.gov

Advanced Analytical Techniques: The development and application of more sensitive and selective analytical methods, such as advanced biosensors, can improve the detection of trace levels of PBBs in complex environmental samples. frontiersin.org

Long-term trend analysis of PBB data can help identify sources of contamination, understand the movement of these chemicals in the environment, and predict future risks. food-safety.com This requires the establishment of comprehensive databases and the use of statistical tools to analyze the collected data effectively. pmeasuring.com

Integration of Multi-Omics Approaches in Ecological Biotransformation Studies to Elucidate Mechanisms

Understanding how this compound is transformed in the environment is crucial for assessing its ultimate fate and potential toxicity. The integration of "multi-omics" approaches—genomics, proteomics, and metabolomics—is a powerful tool for unraveling the complex mechanisms of ecological biotransformation. igi-global.comnih.gov

These approaches can provide a holistic view of how organisms interact with and metabolize PBBs. researchgate.net For example:

Genomics can identify the specific genes and microorganisms responsible for the degradation of PBBs. igi-global.com

Proteomics can reveal the enzymes involved in the metabolic pathways.

Metabolomics can identify the various transformation products, including potentially more toxic byproducts. nih.gov

Studies have already begun to use these techniques to investigate the biotransformation of related compounds. For instance, research on polychlorinated biphenyls (PCBs) has utilized multi-omics to understand their dechlorination by Dehalococcoides mccartyi. acs.org Similar approaches applied to PBBs could elucidate the specific pathways of debromination that lead to the formation and subsequent transformation of this compound. mdpi.com Research has shown that the microbial reductive debromination of PBB-153 can produce PBB-49. mdpi.com

By integrating data from these different "omics" fields, scientists can build a more complete picture of the biotransformation processes, leading to better predictions of the environmental persistence and potential risks associated with this compound. researchgate.net

Addressing Data Gaps in Global Distribution, Environmental Transport, and Transformation Pathways

Despite decades of research, significant data gaps remain concerning the global distribution, environmental transport, and transformation pathways of PBBs, including this compound. researchgate.net The presence of PBBs in remote regions like the Arctic suggests long-range atmospheric transport, but the exact mechanisms and extent are not fully understood. inchem.org

Future research must focus on:

Global Monitoring: Expanding monitoring programs to a global scale is necessary to map the distribution of PBBs in various environmental compartments. cdc.gov This is particularly important in regions where data is currently scarce. dmu.dk

Transport Modeling: Developing and refining models to simulate the long-range transport of PBBs through the atmosphere and oceans will help in predicting areas of potential accumulation.

Transformation Pathway Elucidation: Further research is needed to fully understand the transformation pathways of PBBs in different environmental matrices. researchgate.net This includes studying photodegradation, microbial degradation, and combustion oxidation processes. mdpi.com For instance, while photodegradation is considered a major degradation pathway for PBBs, the specific products and rates in natural environments are not well-defined. cdc.gov Studies have shown that the microbial reductive debromination of PBB-153 is a pathway to forming PBB-49. mdpi.com

The table below highlights some of the known transformation pathways for PBBs that require further investigation for specific congeners like this compound.

| Transformation Pathway | Description | Key Research Questions for this compound |

| Photodegradation | Degradation by sunlight, often leading to debromination. mdpi.com | What are the primary photoproducts and degradation rates in different environmental media? |

| Microbial Degradation | Transformation by microorganisms, particularly under anaerobic conditions. mdpi.com | Which microbial species are responsible for its degradation and what are the metabolic pathways? |

| Combustion Oxidation | Formation of other toxic compounds, such as polybrominated dibenzofurans, during burning. mdpi.com | What are the specific conditions that lead to the formation of toxic byproducts from PBB-49? |

| In Vivo Metabolism | Transformation within living organisms. mdpi.com | What are the metabolic products in different species and what are their toxicological implications? |

Advanced Predictive Modeling for Environmental Management and Regulatory Science (Excluding Human Risk Assessment)

Advanced predictive modeling is an essential tool for effective environmental management and regulatory decision-making concerning PBBs, without delving into human risk assessment. plos.orgoup.com These models can help to simulate the fate and transport of this compound in the environment, predict the effectiveness of different remediation strategies, and inform the development of environmental quality standards.

Key areas for the application of predictive modeling include:

Fate and Transport Modeling: Developing models to predict how this compound moves through and persists in different environmental compartments. oup.com This can help identify areas at high risk of contamination.

Remediation Scenario Analysis: Using models to evaluate the potential outcomes of different remediation approaches before they are implemented in the field. This can help in selecting the most effective and cost-efficient strategy.

Waste Management Modeling: Predictive models can be used to assess the performance of waste sorting and recycling facilities in handling materials containing PBBs, supporting better waste management decisions. researchgate.net

Ecological Impact Modeling: While excluding human risk assessment, models can be developed to predict the potential ecological impacts of this compound on different species and ecosystems.

The development of these models requires robust data on the physicochemical properties of this compound, as well as an understanding of the environmental processes that govern its behavior. Bayesian belief networks and other statistical modeling approaches can be valuable tools in this endeavor, allowing for the integration of various data sources and expert knowledge. plos.org

Q & A

Q. What analytical methods are recommended for detecting 2,3,3',4'-Tetrabromobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are standard methods. Use internal standards like 3,3',4,4'-Tetrabromobiphenyl (B-077S) to improve quantification accuracy. Calibration curves should be prepared using certified reference materials (e.g., 50 μg/mL solutions in toluene-nonane mixtures). Validate methods with spiked recovery experiments to account for matrix effects .

Q. How should researchers prepare standard solutions of this compound for environmental analysis?

Dissolve the compound in hexane or toluene-nonane mixtures (e.g., 10% toluene/nonane) at concentrations like 50–100 µg/mL. Store in amber vials at –20°C to prevent degradation. Verify purity via GC-MS and cross-check against NIST reference data. Ensure solutions are traceable to certified standards (e.g., Wel BB-56 or Acc B-053S) .

Q. What are the critical parameters for ensuring isomer-specific identification in chromatographic analysis?

Optimize column selectivity (e.g., DB-5MS for GC) and use retention index matching with authenticated standards. Co-elution risks with isomers like 2,2',5,5'-Tetrabromobiphenyl require tandem MS/MS for confirmation. Report resolution values (R > 1.5) and include blanks to rule out cross-contamination .

Advanced Research Questions

Q. How can co-eluting tetrabromobiphenyl isomers be resolved in complex environmental matrices?

Employ multidimensional chromatography (GC×GC or LC×LC) coupled with high-resolution MS. For example, fractionate samples using alumina column cleanup to isolate coplanar congeners before analysis. Validate with isomer-specific internal standards (e.g., B-077S) and compare against EPA-approved protocols for Aroclor mixtures .

Q. What strategies address discrepancies in reported physicochemical properties (e.g., CAS RN, boiling points) across databases?

Cross-reference multiple authoritative sources:

- Verify CAS RN 49818-39 (this compound) against supplier catalogs (e.g., Kanto Reagents) .

- Compare boiling points (e.g., 99.2°C in Kanto data vs. 405.3°C in NIST entries) by assessing measurement conditions (e.g., reduced pressure vs. ambient).

- Use PubChemID and MDL numbers (e.g., MFCD15143660) for digital database alignment .

Q. How should mechanistic toxicology studies be designed to evaluate this compound bioaccumulation?

- Conduct in vitro assays using hepatic microsomes to study metabolic pathways (e.g., CYP450-mediated debromination).

- Use isotopically labeled analogs (e.g., C-biphenyls) as tracers in aquatic models (e.g., zebrafish).

- Quantify tissue-specific bioaccumulation factors (BAFs) via LC-HRMS and correlate with log values predicted by EPI Suite .

Q. What quality control measures are essential for synthesizing high-purity this compound?

- Monitor bromination reactions (e.g., electrophilic substitution on biphenyl) via H NMR to track isomer formation.

- Purify via recrystallization (e.g., hexane/ethyl acetate) or preparative HPLC.

- Characterize purity using differential scanning calorimetry (DSC) for melting point verification and X-ray crystallography for structural confirmation .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 469.79 g/mol | |

| Boiling Point | 99.2°C (at reduced pressure) | |

| Density | 2.1 ± 0.1 g/cm³ | |

| Recommended Solvent | 10% Toluene-Nonane |

Table 2. Internal Standards for Congener-Specific Analysis

| Internal Standard | Application | Reference |

|---|---|---|

| 3,3',4,4'-Tetrabromobiphenyl | PCB and PBDE congener quantification | |

| C-labeled Biphenyls | Bioaccumulation tracing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.